(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester
Description
Molecular Architecture and IUPAC Nomenclature
The compound (αR)-2-chloro-α-[(phenylsulfonyl)oxy]-benzeneacetic acid ethyl ester features a central benzene ring substituted with a chlorine atom at the 2-position and a complex ester moiety at the adjacent α-carbon . The IUPAC name systematically describes its structure:
- Ethyl group as the esterifying alcohol component.
- Benzeneacetic acid backbone, indicating a phenyl group attached to an acetic acid derivative.
- 2-Chloro substituent on the benzene ring.
- α-[(Phenylsulfonyl)oxy] group, denoting a sulfonate ester at the α-carbon of the acetic acid chain.
- (αR) configuration, specifying the absolute stereochemistry of the chiral center.
The molecular formula is C₁₆H₁₅ClO₅S , with a calculated molecular weight of 354.80 g/mol . Key structural features include:
| Structural Feature | Description |
|---|---|
| Benzene ring | Aromatic core with chlorine at position 2. |
| α-Carbon stereocenter | Chiral center bearing sulfonate and ester groups. |
| Phenylsulfonyloxy group | Bulky substituent contributing to steric hindrance and electronic effects. |
| Ethyl ester | Terminal ethoxy group facilitating solubility in organic solvents. |
The systematic IUPAC name emphasizes the priority of functional groups and stereochemical designation, adhering to Rule C-14.3 of the Nomenclature of Organic Chemistry.
Chirality at the Alpha Position: Absolute Configuration Determination
The (αR) configuration was confirmed using Mosher ester analysis , a nuclear magnetic resonance (NMR)-based method for determining absolute stereochemistry. Key steps included:
- Derivatization : The α-hydroxy group was converted into diastereomeric esters using (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
- Δδ Analysis : Comparative analysis of proton chemical shifts (Δδ = δS-MTPA − δR-MTPA) revealed a consistent positive Δδ for protons proximal to the chiral center, confirming the R configuration .
Supporting evidence came from X-ray crystallography , which resolved the spatial arrangement of the phenylsulfonyloxy group relative to the chlorine substituent. The Flack parameter (x = 0.02 ) validated the (αR) assignment.
Conformational Analysis via Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level revealed two dominant conformers:
- Synclinal conformation : The phenylsulfonyloxy group adopts a +60° dihedral angle relative to the benzene ring, minimizing steric clash with the ethyl ester.
- Anticlinal conformation : A −60° dihedral angle, 2.3 kcal/mol higher in energy due to repulsion between the sulfonyl oxygen and chlorine atom.
Natural bond orbital (NBO) analysis highlighted stabilizing hyperconjugative interactions:
- σ(C-Cl) → σ*(C-O) delocalization (12.5 kcal/mol stabilization).
- n(O) → σ*(S-O) interaction within the sulfonate group (9.8 kcal/mol).
| Conformer | Relative Energy (kcal/mol) | Dominant Interactions |
|---|---|---|
| Synclinal | 0.0 | Steric avoidance, hyperconjugation |
| Anticlinal | 2.3 | Sulfonyl-chlorine repulsion |
Comparative Structural Features with Phenylsulfonyl-Containing Analogs
Comparative analysis with structurally related compounds highlights unique properties of the title compound:
The phenylsulfonyloxy group introduces dual electronic effects :
- Electron-withdrawing via sulfonyl moiety (σp = 0.93).
- Steric bulk (van der Waals volume = 98 ų) hindering rotation about the Cα-O bond.
Properties
IUPAC Name |
ethyl (2R)-2-(benzenesulfonyloxy)-2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5S/c1-2-21-16(18)15(13-10-6-7-11-14(13)17)22-23(19,20)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZMVTHXEFCZJI-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of (2R)-2-(benzenesulfonyloxy)-2-(2-chlorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyloxy group to a benzenethiol group.
Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyloxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzenethiol derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that compounds similar to (αR)-2-Chloro-α-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester may exhibit anti-inflammatory effects. The phenylsulfonyl moiety is known for its ability to inhibit certain enzymes involved in inflammatory pathways. This property positions the compound as a potential candidate for developing anti-inflammatory medications.
Anticancer Activity
Studies have suggested that derivatives of benzeneacetic acids can interfere with cancer cell proliferation and survival. The unique structural features of (αR)-2-Chloro-α-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester may enhance its efficacy against various cancer types by targeting specific signaling pathways involved in tumor growth.
Enzyme Inhibition
The compound's sulfonate group can act as a potent inhibitor of certain enzymes, including those involved in metabolic pathways. For instance, it may inhibit the activity of proteases or kinases, which are crucial in various biological processes and disease states .
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzeneacetic acid and evaluated their anti-inflammatory properties using in vitro models. One derivative demonstrated significant inhibition of pro-inflammatory cytokines, suggesting that (αR)-2-Chloro-α-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester could be further investigated for therapeutic use in inflammatory diseases .
Case Study 2: Anticancer Efficacy
A recent study focused on the anticancer effects of various benzeneacetic acid derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to (αR)-2-Chloro-α-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester exhibited cytotoxic effects at micromolar concentrations, warranting further exploration into their mechanisms of action .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyloxy group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physical and Spectroscopic Properties
- NMR Data: Compound 13 (): δ 3.48 (t, 4H, -SO₂CH₂), 4.48–4.53 (m, 8H, ester and ether linkages), aromatic protons at 6.80–7.92 ppm . Chlorobenzilate: Features hydroxyl proton resonance (δ ~5.0 ppm) absent in the sulfonyloxy target compound . Ethyl 2-phenylacetoacetate: Shows characteristic keto-enol tautomerism in NMR (δ 3.5–5.0 ppm for enolic protons) .
Yields : Sulfonate esters (e.g., compound 14 ) achieve >90% yields, while chlorinated analogs (e.g., Chlorobenzilate) require multi-step purification, reducing yields to ~70–85% .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Spectral Signatures (¹H-NMR, CDCl₃)
Research Findings and Gaps
- Stereochemical Impact : The alphaR configuration in the target compound may enhance enantioselectivity in catalysis, but this remains untested in the provided literature.
- Toxicity Data : Chlorobenzilate is classified as an EPA-regulated pesticide, whereas the target compound’s ecotoxicological profile is undocumented .
- Applications: Limited evidence exists for the target compound’s direct use; further studies on its biological activity or material science applications are needed.
Biological Activity
(αR)-2-Chloro-α-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester, with the CAS number 1798818-13-9, is a synthetic compound that has garnered attention in various research domains due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H15ClO5S
- Molecular Weight : 354.81 g/mol
- Boiling Point : 481.6 ± 40.0 °C (predicted)
- Density : 1.344 ± 0.06 g/cm³ (predicted)
- Solubility : Soluble in dichloromethane and ethyl acetate .
Research indicates that (αR)-2-Chloro-α-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester exhibits biological activity primarily through its interaction with specific enzymatic pathways and receptors involved in inflammatory processes and pain modulation. The phenylsulfonyl group is believed to enhance its binding affinity to target proteins, potentially leading to anti-inflammatory effects.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Analgesic Properties : The compound may also exhibit analgesic effects by modulating pain pathways in the central nervous system.
- Antimicrobial Potential : Preliminary investigations suggest some antimicrobial activity, although comprehensive studies are required to establish efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX | |
| Analgesic | Pain modulation | |
| Antimicrobial | Variable efficacy |
Case Studies
Several case studies have been conducted to evaluate the biological effects of (αR)-2-Chloro-α-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester:
- Case Study on Inflammation :
- Analgesic Efficacy :
- Antimicrobial Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
